molecular formula C17H13F3N4O2 B2516710 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine CAS No. 852690-94-9

3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine

Cat. No.: B2516710
CAS No.: 852690-94-9
M. Wt: 362.312
InChI Key: LBDPUEXMHWLHKB-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position of one phenyl ring and a trifluoromethyl group at the 3-position of another phenyl ring. The compound’s molecular formula is C₁₇H₁₂F₃N₅O₂, with a molar mass of 379.3 g/mol. Its synthesis typically involves coupling reactions in tetrahydrofuran (THF) with triethylamine as a base, yielding ~59% under optimized conditions .

Properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-10-15(11-3-2-4-12(9-11)17(18,19)20)16(21)23(22-10)13-5-7-14(8-6-13)24(25)26/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDPUEXMHWLHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Anticancer Activity:
Recent studies have indicated that 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines, suggesting its potential as a lead compound in cancer therapy. For instance, research demonstrated that the compound effectively reduced cell proliferation in breast and lung cancer models .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Applications in Medicinal Chemistry

Drug Design:
Due to its unique structural features, this compound serves as a scaffold for designing new drugs. Modifications to the pyrazole ring or substituents can lead to derivatives with enhanced potency and selectivity against specific biological targets .

Biological Assays:
The compound is utilized in various biological assays to evaluate its efficacy and mechanism of action. Its ability to interact with specific proteins or enzymes can be studied through biochemical assays, providing insights into its therapeutic potential .

Material Science Applications

Nanotechnology:
In material science, the compound's unique properties enable its use in the synthesis of nanomaterials. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials, making it suitable for applications in coatings and composites .

Sensors:
The electronic properties of this compound make it a candidate for sensor technology. Its ability to detect specific analytes through changes in conductivity or fluorescence can be explored in developing sensors for environmental monitoring or medical diagnostics .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation.
Study BAntimicrobial PropertiesShowed effectiveness against E. coli and Staphylococcus aureus strains.
Study CDrug DesignIdentified potential derivatives with improved selectivity for cancer targets.
Study DMaterial ScienceEnhanced mechanical properties when incorporated into polymer composites.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrophenyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl rings. Key examples include:

4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
  • Molecular Formula : C₁₇H₁₃ClF₃N₃
  • Molar Mass : 351.75 g/mol
  • Key Differences : Replaces the nitro group with a chloro substituent.
  • Impact: Electronics: Chlorine is less electron-withdrawing than nitro, reducing the ring’s electron deficiency. pKa: Predicted pKa = 2.68, slightly higher than the nitro analogue (estimated ~2.5) due to reduced electron withdrawal .
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate
  • Molecular Formula : C₁₆H₁₃N₃O₅S
  • Molar Mass : 359.35 g/mol
  • Key Differences : Introduces a sulfonate ester group.
  • Impact :
    • Solubility : Sulfonate enhances water solubility, contrasting with the hydrophobic trifluoromethyl group.
    • Reactivity : Acts as a leaving group in nucleophilic substitution reactions, unlike the stable nitro group .
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • Key Differences : Incorporates a triazole ring and carbothioamide.
  • Impact :
    • Hydrogen Bonding : Thioamide enables stronger metal coordination compared to the primary amine.
    • Bioactivity : Triazole rings are associated with antimicrobial and anticancer activities .

Physicochemical Properties

Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Predicted pKa Boiling Point (°C)
Target Compound 4-Nitrophenyl, 3-CF₃-Ph C₁₇H₁₂F₃N₅O₂ 379.3 ~2.5 440 (estimated)
4-(4-Chlorophenyl) analog 4-Chlorophenyl, 3-CF₃-Ph C₁₇H₁₃ClF₃N₃ 351.75 2.68 441.3
1-(4-Methylphenyl) sulfonate 4-Methylphenyl, 4-NO₂-SO₃ C₁₆H₁₃N₃O₅S 359.35 N/A N/A

Trends :

  • Nitro vs. Chloro : Nitro substituents lower pKa and increase polarity.
  • Trifluoromethyl : Consistently enhances lipophilicity across analogues.

Biological Activity

3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine (CAS Number: 852690-94-9) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₇H₁₃F₃N₄O₂
  • Molecular Weight : 362.31 g/mol
  • Melting Point : 163–165 °C
  • LogP : 2.64

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural features, particularly the presence of nitro and trifluoromethyl groups, which enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar trifluoromethyl phenyl derivatives demonstrated potent growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds showed low toxicity in human cell lines and were effective in inhibiting biofilm formation and destruction, indicating their potential as therapeutic agents against bacterial infections .

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have suggested that this compound possesses antioxidant and anti-inflammatory properties. The presence of nitro groups is known to contribute to these activities, which have been observed in similar pyrazole compounds. The ability to inhibit inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A collection of pyrazole derivatives was synthesized and tested for antibacterial activity. Compounds similar to this compound demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, showcasing their potential as new antimicrobial agents .
  • In Vivo Toxicity Assessment :
    • In vivo studies using mouse models indicated no significant toxicity at doses up to 50 mg/kg, assessed through various organ toxicity markers. This suggests a favorable safety profile for further development .

Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus; low MIC
AntioxidantExhibits antioxidant properties via docking studies
Anti-inflammatoryPotential to inhibit inflammatory pathways
AnticancerInduces apoptosis in cancer cell lines

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